![molecular formula C9H18ClNO B1414313 (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 2108850-14-0](/img/structure/B1414313.png)
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Overview
Description
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of bicyclo[2.2.2]octane, a bicyclic structure that provides a rigid framework, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane.
Functionalization: Introduction of an amino group at the 4-position and a hydroxymethyl group at the 1-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large-scale functionalization of bicyclo[2.2.2]octane.
Purification: Use of crystallization or other purification techniques to obtain the pure compound.
Quality Control: Ensuring the compound meets industrial standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Carboxybicyclo[2.2.2]octan-1-yl)methanol.
Reduction: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(4-Aminobicyclo[2.2.2]octan-2-yl)methanol: Similar structure but with the amino group at the 2-position.
(4-Aminobicyclo[2.2.2]octan-1-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-Aminobicyclo[2.2.2]octan-1-yl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of the bicyclic framework with the amino and hydroxymethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDJOAKGIWFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
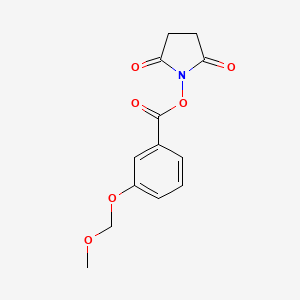
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
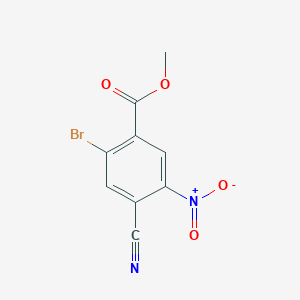
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
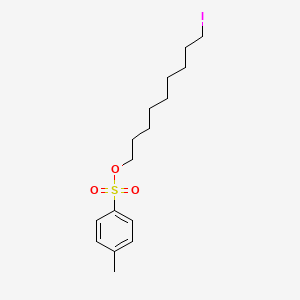
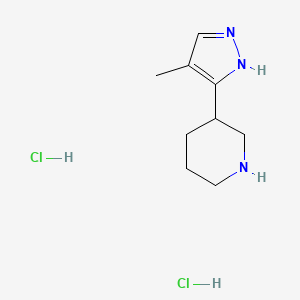
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)
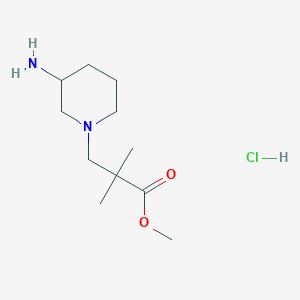
![4-[(4-Ethoxypyrazol-1-yl)methyl]aniline](/img/structure/B1414246.png)
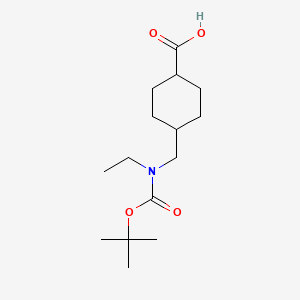
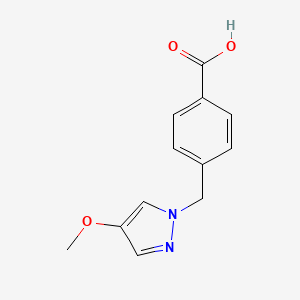

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
